molecular formula C24H30N4O6 B12345579 ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate

ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate

Cat. No.: B12345579
M. Wt: 470.5 g/mol
InChI Key: TXNYJUICYUEVTN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a pyridine ring, and a benzoate ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the piperazine ring: This involves the reaction of piperazine with acetyl chloride to form 4-acetylpiperazine.

    Synthesis of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving methoxy and oxo groups.

    Coupling reactions: The piperazine and pyridine intermediates are coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput reactors, efficient catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-(2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of ethyl 4-(2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate lies in its combination of piperazine, pyridine, and benzoate ester moieties, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H24N4O4\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4

The synthesis typically involves multiple steps, including the formation of the piperazine ring and the introduction of various functional groups. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives containing piperazine structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example, it has been shown to act as an inhibitor of carbonic anhydrase isoforms, which are crucial for various physiological processes. The inhibitory constants (Ki values) for these interactions suggest a strong binding affinity, indicating potential therapeutic applications in conditions like glaucoma and obesity management .

Case Studies

  • Case Study on Anticancer Activity : A study published in 2023 investigated the effects of a related compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at low concentrations .
  • Case Study on Antimicrobial Efficacy : Another study explored the antimicrobial potential against E. coli. The compound was tested in various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, which is promising for developing new antibiotics .
  • Enzyme Inhibition Study : Research conducted on the inhibition of carbonic anhydrase revealed that derivatives similar to this compound exhibited Ki values in the nanomolar range, highlighting their potential as therapeutic agents for diseases related to enzyme dysregulation .

Properties

Molecular Formula

C24H30N4O6

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H30N4O6/c1-4-34-24(32)18-5-7-19(8-6-18)25-23(31)16-28-15-22(33-3)21(30)13-20(28)14-26-9-11-27(12-10-26)17(2)29/h5-8,13,15H,4,9-12,14,16H2,1-3H3,(H,25,31)

InChI Key

TXNYJUICYUEVTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC

Origin of Product

United States

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